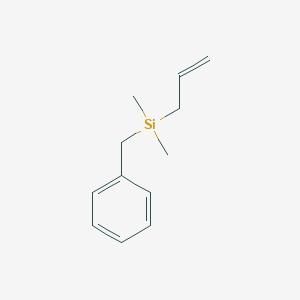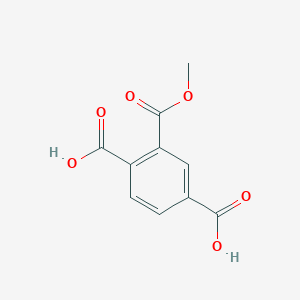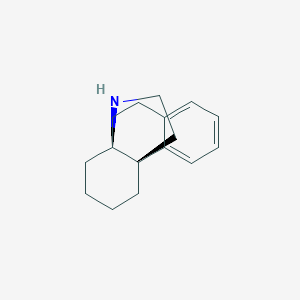
Hasubanan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hasubanan is a natural product that has been identified as a potent cytotoxic agent. It belongs to the family of aporphine alkaloids and is found in the bark of Magnolia sieboldii. Hasubanan has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Alkaloid Isolation and Structure Elucidation
- Hasubanan Alkaloids from Stephania longa : Research identified thirteen new hasubanan-type alkaloids from Stephania longa, a traditional Chinese medicine. These alkaloids were isolated, and their structures were elucidated using spectroscopic data and chemical methods (Zhang & Yue, 2005).
Synthetic Routes Development
- Synthesis of Hasubanan Alkaloids : A general strategy was developed for the preparation of hasubanan and acutumine alkaloids, which have demonstrated antitumor, antiviral, and memory-enhancing effects. The enantioselective Diels-Alder reaction was a key step in establishing the absolute stereochemistry of these alkaloids (Calandra, King, & Herzon, 2013).
Divergent Synthesis Approach
- Unified Synthesis of Hasubanan Alkaloids : A divergent approach was developed to synthesize three sub-classes of hasubanan alkaloids. This synthesis involved catalytic enantioselective construction of tricyclic compounds, leading to different hasubanan alkaloids with distinct topological features (Li, Wang, & Zhu, 2021).
Delta-Opioid Binding Affinity
- Delta-Opioid Receptor Affinity : Hasubanan alkaloids isolated from Stephania japonica showed affinity for the human delta-opioid receptor, with varying IC50 values. These findings suggest potential applications in pain management (Carroll et al., 2010).
Propellane Core Structure Synthesis
- Synthesis of Propellane Core Structure : A successful racemic synthesis of the propellane core structure, common in various hasubanan alkaloids, was reported. This synthesis included stereocontrolled construction of a cis-substituted heterobicycle, a precursor for intramolecular Dieckmann condensation (Nguyen & Kobayashi, 2008).
Anti-inflammatory Activity
- Anti-inflammatory Activity : New hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on TNF-α and IL-6 production, suggesting potential anti-inflammatory applications (Liu et al., 2021).
Eigenschaften
CAS-Nummer |
14510-67-9 |
|---|---|
Produktname |
Hasubanan |
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |
InChI-Schlüssel |
RKWPQIQYRNOTMT-CVEARBPZSA-N |
Isomerische SMILES |
C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |
SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Kanonische SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Synonyme |
Hasubanan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



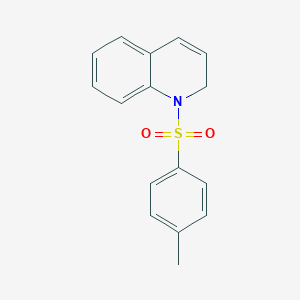
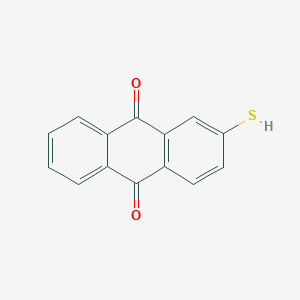
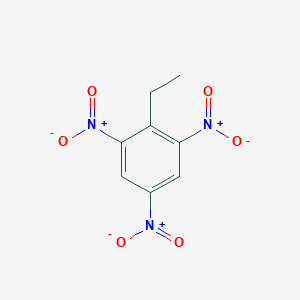
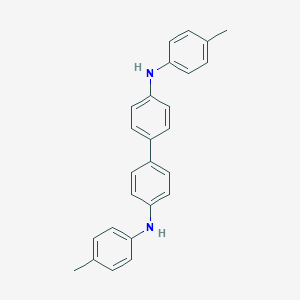
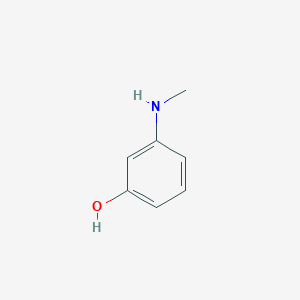
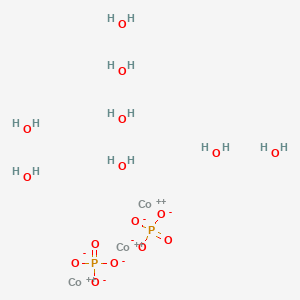
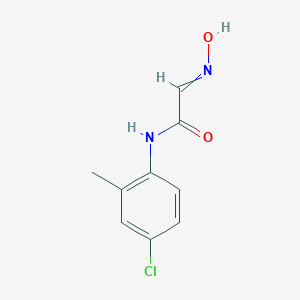
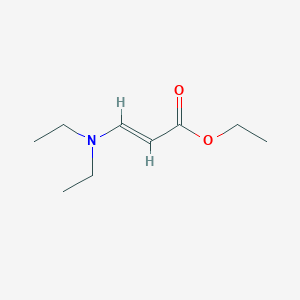
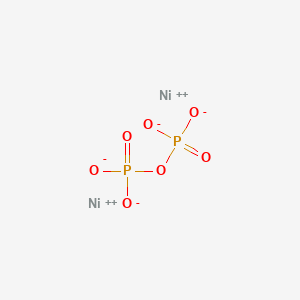
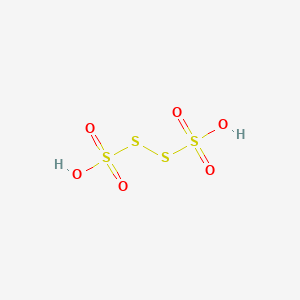
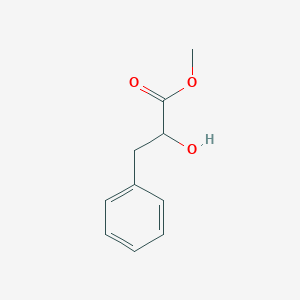
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
